Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
Description
Systematic Nomenclature
The IUPAC name ethyl 4-amino-2-methylpyrimidine-5-carboxylate is derived from its pyrimidine backbone, where positions 2, 4, and 5 are substituted with methyl, amino, and ethoxycarbonyl groups, respectively. The numbering follows standard pyrimidine conventions, prioritizing the carboxylate group at position 5.
Molecular Formula and Structural Breakdown
The molecular formula C₈H₁₁N₃O₂ corresponds to a molecular weight of 181.19 g/mol . Key structural features include:
- Pyrimidine ring : A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.
- Substituents :
| Component | Contribution to Formula |
|---|---|
| Pyrimidine ring | C₄H₃N₂ |
| 2-Methyl group | CH₃ |
| 4-Amino group | NH₂ |
| 5-Ethoxycarbonyl group | C₃H₅O₂ |
The ester group’s ethoxy component (C₂H₅O) enhances solubility in organic solvents, while the amino group facilitates intermolecular interactions.
Properties
IUPAC Name |
ethyl 4-amino-2-methylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-3-13-8(12)6-4-10-5(2)11-7(6)9/h4H,3H2,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKLYFMSXXRRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282826 | |
| Record name | ethyl 4-amino-2-methylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5472-46-8 | |
| Record name | 5472-46-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-amino-2-methylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-amino-2-methylpyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate can be synthesized through several methods. One common method involves the reaction of 2-amino-4-methylpyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of efficient purification techniques such as crystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes involved in metabolic pathways. The compound can bind to active sites of enzymes, altering their activity and affecting biological processes .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
A comparative analysis of key analogs is summarized below:
Key Observations :
- Substituent Effects : The methyl group in the target compound contributes to steric stability, while analogs with thiol (-SH) or chloro (-Cl) groups exhibit higher reactivity for further functionalization .
- Acidity: The tolylamino-substituted analog (pKa 1.85) is significantly more acidic than the target compound (pKa 4.24), reflecting electronic effects of substituents on the pyrimidine ring .
Biological Activity
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate (CAS No. 5472-46-8) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, antiproliferative effects, and mechanisms of action based on recent research findings.
- Molecular Formula : C₈H₁₁N₃O₂
- Molecular Weight : 181.19 g/mol
- Structure : The compound features a pyrimidine ring substituted with an amino group and a carboxylate ester, which is crucial for its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Kinases : Similar compounds within the pyrimidine class have shown inhibitory effects on receptor tyrosine kinases (RTKs), which are implicated in cancer cell proliferation and survival. For instance, derivatives have been reported to inhibit Aurora kinases and epidermal growth factor receptors (EGFR) with IC₅₀ values in the low nanomolar range, suggesting a potential for anticancer activity .
- Cytotoxicity Against Cancer Cell Lines : Studies have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HT1080 (fibrosarcoma). For example, one derivative showed an IC₅₀ of 9.1 nM against MCF-7 cells .
- Antiproliferative Activity : The antiproliferative effects of this compound have been linked to its ability to induce apoptosis in cancer cells. This is often mediated by the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Table 1: Summary of Biological Activities
Case Studies
A recent study focused on the synthesis and evaluation of various pyrimidine derivatives, including this compound. The results indicated that modifications in the structure could enhance cytotoxicity and selectivity towards cancer cells while reducing toxicity towards normal cells .
In another investigation, a series of thienopyrimidine derivatives were synthesized, showing potent activity against EGFR and Aurora kinases, with some analogs exhibiting IC₅₀ values as low as 0.2 nM. These findings underscore the potential of pyrimidine derivatives as targeted cancer therapies .
Q & A
Q. Factors influencing efficiency :
- Electron-withdrawing groups (e.g., ester at C5) activate the pyrimidine ring for substitution.
- Steric hindrance from the 2-methyl group may slow kinetics, requiring higher temperatures .
How is the purity and structural integrity of this compound verified in laboratory settings?
Basic
Standard analytical workflows include:
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peak at m/z 181.19 (M⁺) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
What role does the amino group play in the reactivity of this compound in further functionalization reactions?
Advanced
The 4-amino group serves as a directing and activating group :
- Electrophilic Substitution : Facilitates functionalization at ortho/para positions (e.g., halogenation or nitration).
- Acylation/Alkylation : Reacts with acyl chlorides or alkyl halides to form amides or secondary amines, enhancing solubility or bioactivity .
- Coordination Chemistry : Acts as a ligand for metal catalysts in cross-coupling reactions.
Mechanistic Insight : The amino group’s lone pair donates electron density to the pyrimidine ring, enhancing reactivity at C2 and C6 positions .
How can computational chemistry aid in predicting the biological activity of this compound?
Q. Advanced
- Molecular Docking : Predict binding affinity to targets (e.g., kinases) using the compound’s SMILES (O=C(OCC)C1=CN=C(N)C(=N1)C) to model interactions .
- QSAR Studies : Correlate substituent effects (e.g., methyl at C2) with bioactivity using datasets from analogs like Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP = 1.2, indicating moderate lipophilicity) .
What spectroscopic techniques are most effective for characterizing this compound?
Q. Basic
- IR Spectroscopy : Stretching vibrations for NH₂ (3350–3450 cm⁻¹) and ester C=O (1700–1750 cm⁻¹).
- UV-Vis : Absorption bands at 260–280 nm (π→π* transitions in the pyrimidine ring).
- X-ray Diffraction : Resolves hydrogen bonding (N–H⋯O) between amino and ester groups, critical for crystal packing .
What challenges arise in crystallizing this compound, and how can SHELX software assist in structural determination?
Q. Advanced
- Crystallization Challenges :
- Polymorphism due to flexible ethyl ester and hydrogen-bonding networks.
- Solvent selection (e.g., ethanol/water mixtures) to balance solubility and nucleation.
- SHELX Applications :
How do structural modifications at the 4-amino position affect the compound’s pharmacokinetic properties?
Q. Advanced
- Acylation : Replacing NH₂ with acetyl (CONH₂) increases metabolic stability but reduces solubility.
- Alkylation : Adding methyl (NHCH₃) enhances blood-brain barrier penetration, as seen in analogs like Ethyl 5-amino-6-(methylamino)pyrimidine-4-carboxylate .
- Sulfonamide Derivatives : Improve binding to serum albumin, prolonging half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
